molecular formula C27H51BrO4 B14520588 Diethyl (20-bromoicosyl)propanedioate CAS No. 63099-18-3

Diethyl (20-bromoicosyl)propanedioate

Cat. No.: B14520588
CAS No.: 63099-18-3
M. Wt: 519.6 g/mol
InChI Key: YASGNAZMSZCMKP-UHFFFAOYSA-N
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Description

Diethyl (20-bromoicosyl)propanedioate is an organic compound that belongs to the class of diethyl esters of propanedioic acid. This compound is characterized by the presence of a long icosyl chain with a bromine atom at the 20th position, making it a unique and interesting molecule for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (20-bromoicosyl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable brominated alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. This enolate ion then undergoes nucleophilic substitution with the brominated alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (20-bromoicosyl)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Sodium Ethoxide in Ethanol: Used for the initial alkylation reaction.

    Hydrochloric Acid: Employed for hydrolysis of ester groups.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

    Substituted Esters: Formed through substitution reactions.

    Carboxylic Acids: Resulting from hydrolysis or oxidation.

    Alcohols: Produced through reduction reactions.

Scientific Research Applications

Diethyl (20-bromoicosyl)propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (20-bromoicosyl)propanedioate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play a crucial role in its reactivity and biological activity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The long icosyl chain may also influence its interaction with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Diethyl (20-bromoicosyl)propanedioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its long icosyl chain and bromine atom, which impart distinct chemical and physical properties, making it valuable for specific applications.

Properties

CAS No.

63099-18-3

Molecular Formula

C27H51BrO4

Molecular Weight

519.6 g/mol

IUPAC Name

diethyl 2-(20-bromoicosyl)propanedioate

InChI

InChI=1S/C27H51BrO4/c1-3-31-26(29)25(27(30)32-4-2)23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-28/h25H,3-24H2,1-2H3

InChI Key

YASGNAZMSZCMKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCCCCCCCCCCCCCCCCBr)C(=O)OCC

Origin of Product

United States

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